
2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)-
Overview
Description
2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)-, or 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)-, is a chemical compound belonging to the class of pyrrolidines. It is a colorless, odorless, and water-soluble liquid. Its chemical formula is C7H10Br2N2O and its molecular weight is 265.04 g/mol. It is a versatile compound that is used in various scientific research applications.
Scientific Research Applications
Electron-pair Donors in Carbocationic Polymerization : A study by Pratap and Heller (1992) in the Journal of Polymer Science Part A demonstrated the use of 1-Methyl-2-pyrrolidinone as an efficient electron-pair donor in isobutylene polymerization, leading to the preparation of living α,ω-bis(t-chloro)polyisobutylene. This highlights its role in polymer chemistry (Pratap & Heller, 1992).
Solvent-Solute Interactions : Perjéssy and Engberts (1995) investigated the solvent-solute interactions of 1-substituted 2-pyrrolidinones, including 1-methyl-2-pyrrolidinone, in various solvents. Their work, published in Monatshefte für Chemie / Chemical Monthly, provided insights into the solvent sensitivities and hydrogen bond basicities of these compounds (Perjéssy & Engberts, 1995).
Pyrrolidine Synthesis in Cycloaddition : A 2022 study by Żmigrodzka et al., published in Scientiae Radices, discussed the synthesis of pyrrolidines, including 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, in a [3+2] cycloaddition process. This illustrates the compound's utility in heterocyclic organic compound synthesis (Żmigrodzka et al., 2022).
Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines : Mekheimer, Mohamed, and Sadek (1997) in the Bulletin of the Chemical Society of Japan explored the reactions of 4-hydroxy-6-methyl-2-pyridone, a related compound, which further underscores the chemical versatility and reactivity of this class of compounds (Mekheimer et al., 1997).
Synthesis of 5-Methoxylated 3-Pyrrolin-2-ones : Ghelfi et al. (2003) in Tetrahedron reported the synthesis of 5-methoxylated 3-pyrrolin-2-ones from N-substituted 4-methyl-2-pyrrolidinones. This study highlights the potential use of pyrrolidinone derivatives in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Pyrrole and Pyrrole Derivatives : Anderson and Liu (2000) discussed the broad significance of pyrrole derivatives, including pyrrolidines and pyrrolidinones, in biological molecules such as heme and chlorophyll. They also mentioned the utility of these compounds in various applications like solvents and dyes (Anderson & Liu, 2000).
Mechanism of Action
Target of Action
3,3-Dibromo Cotinine, also known as (5S)-3,3-dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one, is a derivative of cotinine . Cotinine, the primary metabolite of nicotine, has been shown to be psychoactive in humans and animals . It is believed to bind to, activate, and desensitize the nicotinic acetylcholine receptor . .
Mode of Action
Cotinine, from which 3,3-dibromo cotinine is derived, has been shown to facilitate memory, cognition, executive function, and emotional responding . It is also known to act as an antidepressant and reduce cognitive impairment associated with disease and stress-induced dysfunction .
Biochemical Pathways
Cotinine has been shown to inhibit the TLR4/NF-κB signaling pathway . This pathway plays a crucial role in the immune response to pathogens and inflammation. By inhibiting this pathway, cotinine may have anti-inflammatory effects . .
Pharmacokinetics
Cotinine, the parent compound, has a relatively long biological half-life in serum, making it a useful estimate of tobacco smoke exposure . Cotinine’s biological half-life in serum is 16–20 hours, while nicotine concentrations reduce by half in 2 hours . This allows for the assessment of passive smoke exposure from a previous 2- to 3-day period .
Result of Action
Cotinine has been shown to facilitate memory, cognition, executive function, and emotional responding . It also acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3-Dibromo Cotinine. For instance, exposure to environmental tobacco smoke has been associated with detectable levels of cotinine, a nicotine metabolite, in children’s saliva . .
properties
IUPAC Name |
(5S)-3,3-dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N2O/c1-14-8(5-10(11,12)9(14)15)7-3-2-4-13-6-7/h2-4,6,8H,5H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVVLHBHNHNTLK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)(Br)Br)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CC(C1=O)(Br)Br)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225002 | |
| Record name | 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74093-56-4 | |
| Record name | 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074093564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




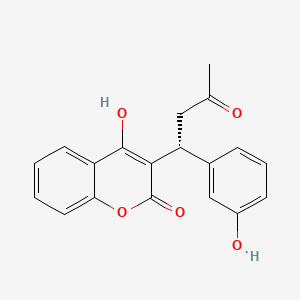
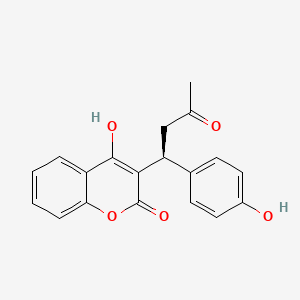
![Cyclopropa[3,4]pentaleno[1,2-b]pyrazine (9CI)](/img/no-structure.png)
![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)
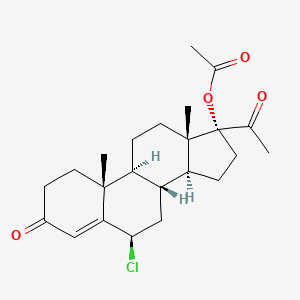
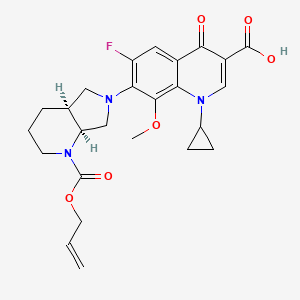

![9H-Pyrrolo[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B590343.png)
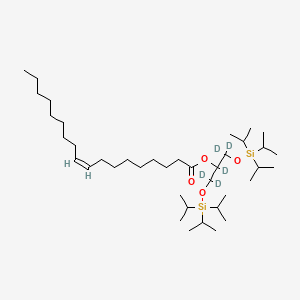
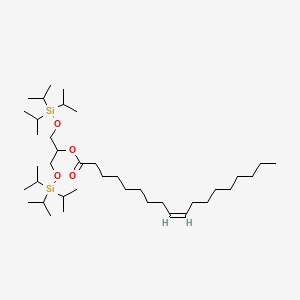
![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)